molecular formula C22H20N2O4 B2592804 N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) CAS No. 162086-18-2

N,N'-(1,3-phenylene)bis(2-phenoxyacetamide)

Cat. No. B2592804
M. Wt: 376.412
InChI Key: YRUSVVDERGBZBF-UHFFFAOYSA-N
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Description

“N,N’-(1,3-phenylene)bis(2-phenoxyacetamide)” is a chemical compound that belongs to the family of phenylacetamide derivatives1. It has a molecular formula of C22H20N2O4 and a molecular weight of 376.4121.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N,N’-(1,3-phenylene)bis(2-phenoxyacetamide)”. However, similar compounds have been synthesized and explored for various applications2.



Molecular Structure Analysis

The molecular structure of “N,N’-(1,3-phenylene)bis(2-phenoxyacetamide)” is based on its molecular formula, C22H20N2O41. However, detailed structural information such as bond lengths and angles could not be found in the available resources.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N,N’-(1,3-phenylene)bis(2-phenoxyacetamide)”. However, related compounds have been studied for their reactivity2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-(1,3-phenylene)bis(2-phenoxyacetamide)” are not explicitly mentioned in the available resources. However, its molecular weight is 376.4121.


Scientific Research Applications

Anticancer Activity of Bis-Phenoxyacetic Acids

A study by Holla et al. (2002) prepared bis-phenoxyacetic acids as precursors for creating compounds with anticancer activity. These compounds were tested against a panel of 60 cell lines derived from seven cancer types, showing promising anticancer properties (Holla, B. Shivarama et al., 2002).

Polymerization and Material Synthesis

  • Koçak et al. (2015) investigated the enzymatic oxidative polycondensation of a new bisphenol derivative, resulting in polymers with high thermal stability and potential applications in advanced material synthesis (Koçak, A. et al., 2015).
  • Bando et al. (2003) demonstrated the use of bis(phenoxy-imine) Zr complexes as highly active catalysts for ethylene polymerization, contributing to the development of advanced polyethylene materials with narrow molecular weight distribution (Bando, H. et al., 2003).

Corrosion Inhibition

Singh and Quraishi (2016) evaluated novel synthesized compounds, including bis Schiff’s Bases, for their corrosion inhibiting properties on mild steel in 1 M HCl, showcasing the potential of such organic compounds in protecting industrial materials (Singh, Priyanka & Quraishi, M., 2016).

Advanced Polymeric Materials

  • Yang and Chen (1993) developed bis(phenoxy)naphthalene-containing poly(amide-imide)s with high solubility, thermal stability, and potential for creating flexible, tough films suitable for high-performance applications (Yang, Chin‐Ping & Chen, Wen‐Tung, 1993).
  • Wang et al. (2011) synthesized fluorene-based poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells, highlighting their excellent proton conductivity and thermal stability (Wang, Chenyi et al., 2011).

Safety And Hazards

There is no specific information available on the safety and hazards of “N,N’-(1,3-phenylene)bis(2-phenoxyacetamide)” in the resources I have access to.


Future Directions

The future directions of research on “N,N’-(1,3-phenylene)bis(2-phenoxyacetamide)” are not explicitly mentioned in the available resources. However, related compounds have been studied for various applications, suggesting potential areas of interest2.


Please note that this analysis is based on the information available to me and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

2-phenoxy-N-[3-[(2-phenoxyacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-21(15-27-19-10-3-1-4-11-19)23-17-8-7-9-18(14-17)24-22(26)16-28-20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUSVVDERGBZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(1,3-phenylene)bis(2-phenoxyacetamide)

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